2,5-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a significant compound in the field of organic chemistry, particularly due to its structural characteristics and potential applications. This compound belongs to the class of benzoxazines, which are heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The general formula for benzoxazines is , where variations in the substituents lead to diverse chemical properties and biological activities.
This compound can be synthesized through various methods involving starting materials such as o-aminophenol and chloroacetyl chloride. The synthesis often employs organic solvents and bases to facilitate the reaction, leading to the formation of the desired benzoxazine structure. It has been noted as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, indicating its relevance in both synthetic and natural product chemistry .
2,5-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is classified as a heterocyclic compound and specifically falls under the category of benzoxazines. These compounds are known for their diverse biological activities, including anti-tumor properties, making them a focus of medicinal chemistry research .
The synthesis of 2,5-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods:
The typical reaction conditions include:
The yield of the product can vary based on reaction conditions but has been reported to be high (up to 96%) under optimized conditions .
The molecular structure of 2,5-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one consists of a benzene ring fused with an oxazine ring containing a carbonyl group. The structural formula can be represented as follows:
Key structural data includes:
2,5-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by specific catalysts and reaction conditions that promote selectivity and yield.
The mechanism by which 2,5-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its biological effects involves several pathways:
Studies have indicated that modifications to the benzoxazine structure can enhance its bioactivity and selectivity towards cancer cells .
Key physical properties include:
Chemical properties include:
Relevant data from spectral analysis (IR and NMR) provides insight into functional groups present:
The applications of 2,5-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one span various fields:
The exploration of 1,4-benzoxazines began with naturally occurring variants like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), identified in maize as a defense compound against pathogens [6]. Synthetic development accelerated in the 1980s–1990s, with pioneering work demonstrating the scaffold’s adaptability for CNS and cardiovascular applications. Early patents disclosed 2-(piperidinylmethyl)-4-phenyl derivatives as antipsychotic candidates, leveraging the benzoxazine core’s ability to engage dopaminergic and serotonergic receptors [5]. Concurrently, cromakalim-inspired 3,4-dihydro-2H-1,4-benzoxazines emerged as potassium channel openers (KCOs), where alkyl chain length at C2 critically modulated agonist/antagonist duality at KATP channels [4]. The 2000s witnessed diversification into anti-infective and anticancer domains, exemplified by 8-arylalkylamino derivatives exhibiting neuroprotection and benzoxazine-1,2,3-triazole hybrids showing antimalarial activity [2] [8].
Table 1: Therapeutic Evolution of 1,4-Benzoxazine Derivatives
Era | Key Derivatives | Primary Therapeutic Area | Structural Innovation |
---|---|---|---|
1980s | 2-(Piperidinylmethyl)-4-phenyl derivatives | Antipsychotics | N4-Substitution with basic amines |
1990s | Cromakalim-inspired 2-alkyl derivatives | Cardiovascular (KATP modulators) | C2-Alkyl chain optimization |
2000s | 8-Arylalkylamino-1,4-benzoxazines | Neuroprotectants | Ring-fused/extended aromatic systems |
2010s–Present | Triazole-/ferrocenyl-/aryl-hybrids | Multifactorial diseases | Hybrid pharmacophores |
Substituent positioning on the benzoxazine scaffold profoundly impacts target engagement and selectivity. The 2,5-dimethyl configuration exemplifies this structure-activity relationship (SAR):
Table 2: Bioactivity Comparison of Key Benzoxazine Substituent Patterns
Substituent Pattern | Representative Activity | Potency Range | Key Molecular Targets |
---|---|---|---|
2,5-Dimethyl | Anti-inflammatory / Neuroprotective | IC₅₀: 7.84–16.2 µM (cancer) | Nrf2, cytokine receptors, KATP |
6-Nitro/7-Amino | Antibacterial / Antifungal | MIC: 1–10 µg/mL | Bacterial histidine kinase, CYP51 |
4-Aryl (para-OH/OMe) | Anticancer / Antiangiogenic | IC₅₀: 5–20 µM | Tubulin, RORγt, integrins |
3-Triazole hybrids | Antidiabetic / Antimalarial | IC₅₀: 0.5–5 µM | α-Amylase, PfDHFR, COX-2 |
The 2,5-dimethyl-1,4-benzoxazin-3-one scaffold demonstrates polypharmacology ideal for complex pathologies:
Mechanistically, this scaffold’s versatility arises from:1) Redox Modulation: Activation of endogenous antioxidant pathways (Nrf2) counteracting ROS in neurodegeneration and cancer.2) Heterocycle Compatibility: Facile N4-arylation/C3-functionalization enabling target-specific hybrids (e.g., ferrocenyl-benzoxazines for ROS-mediated antiparasitic activity) [8].3) Stereoelectronic Tuning: Methyl groups fine-tune log P (2.1–2.5) and polar surface area (45–60 Ų), optimizing blood-brain barrier penetration for CNS applications [3] [6].
Table 3: Lead 2,5-Dimethylbenzoxazine Derivatives in Disease Targeting
Compound | Structure | Primary Indication | Key Pharmacological Effect | Affinity/Potency |
---|---|---|---|---|
e16 | 2,5-Dimethyl-triazole hybrid | Neuroinflammation | Nrf2 activation, IL-6 reduction | 85% NO inhibition at 10 µM |
14f | 4-(4-Aminophenyl)-7-hydroxy | Prostate/breast cancer | Tubulin polymerization inhibition | IC₅₀: 7.84 µM (PC-3) |
5n | Isoxazolinyl-triazolyl derivative | Diabetes | α-Glucosidase inhibition | −9.9 kcal/mol (docking) |
DE50-C3H7 | 2-Propyl KATP agonist | Cardiovascular | K⁺ current enhancement | DE₅₀: 16.3 nM |
The 2,5-dimethyl-1,4-benzoxazin-3-one scaffold exemplifies rational design in multifactorial disease targeting. Its substituent-driven SAR enables selective optimization for neuroinflammation, oncology, and metabolic applications while maintaining favorable ADME properties. Future directions include exploiting C4-sp³ hybridization for stereoselective synthesis and developing bifunctional hybrids engaging complementary disease pathways.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0